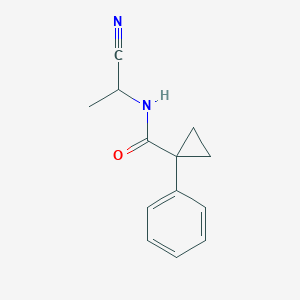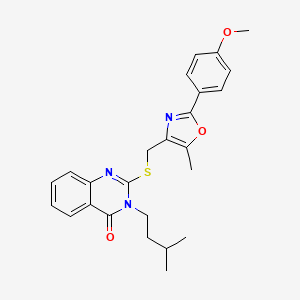![molecular formula C25H19N3O6S B2730895 N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451467-06-4](/img/no-structure.png)
N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H19N3O6S and its molecular weight is 489.5. The purity is usually 95%.
BenchChem offers high-quality N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been studied for its potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports. These derivatives were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .
Spectroscopic Investigations
Experimental and computational spectroscopic studies have been conducted to understand the compound’s behavior. These investigations provide insights into its electronic structure, vibrational modes, and other spectroscopic properties .
Antitumor Activity
A separate study explored a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . Some of these compounds demonstrated potent growth inhibition properties against HeLa, A549, and MCF-7 cell lines, with IC50 values generally below 5 μM .
Synthesis and Application of Derivatives
Researchers have synthesized and investigated derivatives of this compound. For example, (E)-N′-(benzo[d]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)acrylamide was synthesized and evaluated for its potential applications .
Bis-Benzo[d][1,3]dioxol-5-yl Compounds
The compound’s bis-benzo[d][1,3]dioxol-5-yl derivatives have also been explored. These compounds may have diverse applications, including potential antitumor effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with two equivalents of 5-formylbenzo[d][1,3]dioxole followed by thioamide formation and carboxamide formation.", "Starting Materials": [ "2-amino-4-oxo-3,4-dihydroquinazoline", "5-formylbenzo[d][1,3]dioxole", "thioacetic acid", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "diisopropylethylamine", "triethylamine", "acetic anhydride", "dimethylformamide", "chloroform", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with 5-formylbenzo[d][1,3]dioxole in the presence of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide in dimethylformamide to form N-(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-amino-4-oxo-3,4-dihydroquinazoline.", "Step 2: Repeat step 1 to obtain N,N'-bis(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-amino-4-oxo-3,4-dihydroquinazoline.", "Step 3: Thioamide formation by reacting N,N'-bis(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-amino-4-oxo-3,4-dihydroquinazoline with thioacetic acid in the presence of triethylamine and chloroform to form N,N'-bis(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2-amino-4-oxo-3,4-dihydroquinazoline.", "Step 4: Carboxamide formation by reacting N,N'-bis(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2-amino-4-oxo-3,4-dihydroquinazoline with acetic anhydride and diisopropylethylamine in the presence of methanol and water to form N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS-Nummer |
451467-06-4 |
Produktname |
N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Molekularformel |
C25H19N3O6S |
Molekulargewicht |
489.5 |
IUPAC-Name |
N,3-bis(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H19N3O6S/c29-23(26-10-14-1-5-19-21(7-14)33-12-31-19)16-3-4-17-18(9-16)27-25(35)28(24(17)30)11-15-2-6-20-22(8-15)34-13-32-20/h1-9H,10-13H2,(H,26,29)(H,27,35) |
InChI-Schlüssel |
FKEPBIONXZBABP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC6=C(C=C5)OCO6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2730813.png)



![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2730818.png)

![7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride](/img/structure/B2730823.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2730824.png)
![[4,5-Bis-(hydroxymethyl)-4,5-dihydroisoxazole-3-carboxylic acid hydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2730826.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2730829.png)
![(E)-2-(3-(naphthalen-1-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2730831.png)
![Spiro[2,3,4a,6,7,7a-hexahydrocyclopenta[b][1,4]dithiine-5,2'-oxirane]](/img/structure/B2730835.png)